![molecular formula C22H17N B5431049 4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B5431049.png)

4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine

Overview

Description

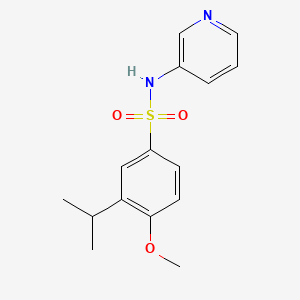

4,5-dihydro-3H-dinaphtho[1,2-e:2’,1’-c]azepine is a chemical compound with the empirical formula C22H17P . It is a common axially chiral scaffold of a library of monophosphine ligands nicknamed BINEPINES . These ligands have shown remarkable stereoselection efficiency in a broad variety of enantioselective reactions .

Synthesis Analysis

The synthesis of 4,5-dihydro-3H-dinaphtho[1,2-e:2’,1’-c]azepine involves a sequence of reactions at room temperature . The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4 .Molecular Structure Analysis

The molecular structure of 4,5-dihydro-3H-dinaphtho[1,2-e:2’,1’-c]azepine is characterized by an atropisomeric structure . This structure is axially chiral, which contributes to its effectiveness as a ligand in enantioselective reactions .Chemical Reactions Analysis

4,5-dihydro-3H-dinaphtho[1,2-e:2’,1’-c]azepine, as a part of the BINEPINES family, has been used in a variety of enantioselective reactions . These reactions involve the formation of new C–H, C–C, or C–X bonds .Physical And Chemical Properties Analysis

4,5-dihydro-3H-dinaphtho[1,2-e:2’,1’-c]azepine is a solid at 20 degrees Celsius . It has a molecular weight of 312.34 . Its optical activity is [α]22/D +368°, c = 0.5 in chloroform .Scientific Research Applications

Catalyst Synthesis and Asymmetric Catalysis

4,5-Dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine has shown significant utility in the field of catalyst synthesis and asymmetric catalysis. Eberhardt et al. (2007) reported the preparation of stereoisomers of this compound, which were utilized to create highly active catalysts for the hydrogenation of α-dehydroamino acid esters, achieving enantioselectivities up to 99% ee (Eberhardt et al., 2007). Additionally, the structure of 4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]phosphepine, a related compound, was explored by Gladiali et al. (2011) as a core scaffold for a library of monophosphine ligands (BINEPINES), which demonstrated high stereoselection efficiency in various enantioselective reactions (Gladiali et al., 2011).

Ligand Synthesis for Asymmetric Reactions

The compound has been employed in the synthesis of ligands for asymmetric reactions. Mikhael et al. (2006) synthesized epimers of this compound for use as ligands in association with Pd(0), demonstrating enantioselectivities up to 89% ee in allylic alkylation (Mikhael et al., 2006).

Optical and Electronic Applications

In the realm of optical and electronic materials, Wu et al. (2012) explored derivatives of dinaphthazepine, showing their application in inducing a cholesteric liquid-crystalline phase and demonstrating high helical twisting power (HTP) for liquid crystal dopants (Wu et al., 2012). Additionally, Frank et al. (2009) synthesized axially chiral, N-arylated derivatives of the compound, which were effective in inducing twist distortion in nematic liquid crystals (Frank et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-3-7-19-15(5-1)9-11-17-13-23-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-12,23H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXDPXIVNVKRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1)C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5430984.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)

![N-benzyl-N'-[1-(2-furoyl)piperidin-3-yl]sulfamide](/img/structure/B5431005.png)

![5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone](/img/structure/B5431014.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5431027.png)

![4-(4-methoxyphenyl)-2-methyl-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431042.png)

![8-nitro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5431053.png)

![N-[2-(2,5-dimethylphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5431061.png)

![2-cyclopentyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5431062.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5431074.png)

![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)